

# An In-depth Technical Guide on the Physicochemical Properties of Isochroman-4-one

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## Compound of Interest

Compound Name: *Isochroman-4-one*

Cat. No.: *B1313559*

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## Introduction

**Isochroman-4-one**, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making a thorough understanding of its core physicochemical properties essential for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics of **isochroman-4-one**, detailed experimental protocols for its analysis, and insights into its potential biological relevance.

## Physicochemical Properties

The fundamental physicochemical properties of **isochroman-4-one** are summarized in the table below, providing a foundation for its handling, formulation, and application in a research setting.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>	[1][2]
Molecular Weight	148.16 g/mol	[1][2]
CAS Number	20924-56-5	[1][2]
Appearance	Off-white to light yellow solid	[1]
Melting Point	48 °C	[1]
Boiling Point	99 °C at 14 Torr	[1]
Density	1.098 g/cm <sup>3</sup> at 25 °C	[1]
LogP (Calculated for Isochroman-4-ol)	1.2502	[3]

Note: The LogP value provided is for the closely related compound isochroman-4-ol and can be used as an approximation for **isochroman-4-one**. Experimental determination of the LogP for **isochroman-4-one** is recommended for precise applications. Information regarding the solubility of **isochroman-4-one** in common solvents like water, ethanol, and DMSO is not readily available in the searched literature, indicating a need for experimental determination. Similarly, the pKa value of **isochroman-4-one** has not been found in the searched results.

## Spectroscopic Analysis

Spectroscopic techniques are pivotal for the structural elucidation and purity assessment of **isochroman-4-one**. Below are typical experimental protocols and data interpretation guidelines for NMR, IR, and Mass Spectrometry.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

- Instrument: Bruker AVANCE 500 spectrometer (or equivalent).
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- Frequency: 500 MHz for <sup>1</sup>H NMR and 125 MHz for <sup>13</sup>C NMR.

- Procedure: A sample of **isochroman-4-one** is dissolved in the chosen deuterated solvent. The solution is transferred to an NMR tube, and the spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.<sup>[4]</sup>

Data Interpretation: While specific peak assignments for **isochroman-4-one** were not explicitly found, the expected regions for the proton and carbon signals can be predicted based on its structure and data from similar compounds. A general procedure for analyzing NMR spectra involves identifying the number of unique signals, their chemical shifts, splitting patterns (for  $^1\text{H}$  NMR), and integration values (for  $^1\text{H}$  NMR) to deduce the molecular structure.<sup>[5]</sup>

## Infrared (IR) Spectroscopy

Experimental Protocol:

- Instrument: FT-IR spectrometer.
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.
- Procedure: The sample is placed in the IR beam, and the spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . The resulting spectrum plots transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).<sup>[6]</sup>

Data Interpretation: The IR spectrum of **isochroman-4-one** is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

- C=O Stretch (Ketone): A strong absorption band around  $1680\text{--}1725\text{ cm}^{-1}$ .
- C-O-C Stretch (Ether): A strong absorption band in the region of  $1000\text{--}1300\text{ cm}^{-1}$ .
- Aromatic C-H Stretch: Peaks above  $3000\text{ cm}^{-1}$ .
- Aliphatic C-H Stretch: Peaks just below  $3000\text{ cm}^{-1}$ .
- Aromatic C=C Stretch: Peaks in the  $1400\text{--}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

#### Experimental Protocol:

- Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
- Procedure: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.<sup>[7]</sup>

Data Interpretation: The mass spectrum of **isochroman-4-one** will show a molecular ion peak  $[M]^+$  or  $[M+H]^+$  corresponding to its molecular weight (148.16). The fragmentation pattern provides valuable structural information. While a detailed fragmentation analysis for **isochroman-4-one** was not found, studies on related 4-acyl isochroman-1,3-diones suggest that fragmentation often occurs at atoms with high positive charge.<sup>[7]</sup> Common fragmentation pathways for ketones and ethers can be used to predict the fragmentation of **isochroman-4-one**.<sup>[8][9]</sup>

## Synthesis of Isochroman-4-one

Several synthetic routes to **isochroman-4-one** and its derivatives have been reported. A general and illustrative procedure involves the cyclization of a suitable precursor.

Experimental Protocol (General): A common approach involves the intramolecular cyclization of a 2-(halomethyl)phenylacetic acid derivative or a related compound. For instance, the synthesis of 6,7-dimethoxy-3-isochromanone has been achieved by reacting 3,4-dimethoxyphenylacetic acid with formalin in the presence of concentrated hydrochloric acid.<sup>[10]</sup> While this is for a derivative, a similar strategy could be adapted for the synthesis of the parent **isochroman-4-one**. Another approach involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives to yield isochroman-4-ols, which could potentially be oxidized to **isochroman-4-one**.<sup>[11]</sup>

## Reactivity and Stability

Understanding the reactivity and stability of **isochroman-4-one** is crucial for its storage, handling, and use in chemical reactions and biological assays.

- Hydrolytic Stability: The lactone-like ether linkage in the **isochroman-4-one** structure may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.<sup>[12]</sup>

Studies on similar structures suggest that the rate of hydrolysis is pH-dependent.[13]

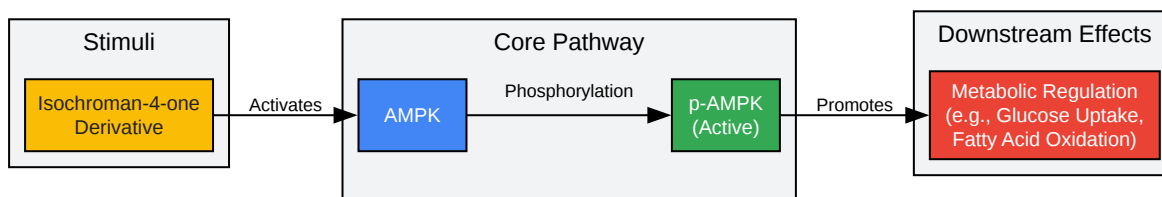
- **Oxidative Stability:** The benzylic ether and ketone functionalities may be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide would be necessary to determine its oxidative stability.
- **Photostability:** Exposure to UV or visible light can potentially lead to degradation. Photostability testing according to ICH guidelines (e.g., exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) is recommended to assess its photostability.[14]

## Biological Activity and Signaling Pathways

Derivatives of **isochroman-4-one** have shown promising biological activities, suggesting that the **isochroman-4-one** core is a valuable pharmacophore.

### AMPK Signaling Pathway

Some derivatives of **isochroman-4-one** have been investigated as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK has therapeutic potential in metabolic diseases such as type 2 diabetes. The general mechanism involves the binding of the activator to the AMPK complex, leading to its phosphorylation and subsequent activation of downstream targets that promote catabolic pathways and inhibit anabolic pathways.

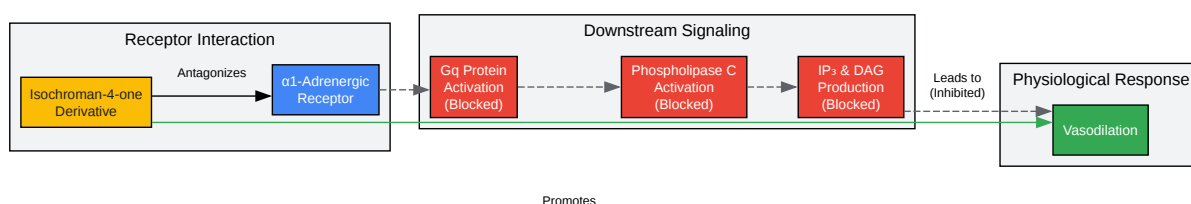


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AMPK Signaling Activation by **Isochroman-4-one** Derivatives.

## $\alpha$ 1-Adrenergic Receptor Antagonism

Certain hybrids of **isochroman-4-one** have been designed and synthesized as novel  $\alpha$ 1-adrenergic receptor antagonists.[15] These compounds have shown potential as antihypertensive agents. The mechanism involves the blockade of  $\alpha$ 1-adrenergic receptors, which are G protein-coupled receptors, leading to the relaxation of smooth muscle and vasodilation.



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$\alpha$ 1-Adrenergic Receptor Antagonism by **Isochroman-4-one** Hybrids.

## Conclusion

**Isochroman-4-one** represents a valuable scaffold in the field of drug discovery. While its fundamental physicochemical properties are partially characterized, this guide highlights the need for further experimental investigation into its solubility, pKa, and detailed stability profile. The provided experimental protocols and insights into its spectroscopic analysis and potential biological activities offer a solid foundation for researchers and scientists to build upon. Future work should focus on filling the existing data gaps to fully exploit the therapeutic potential of **isochroman-4-one** and its derivatives.

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